

An In-depth Technical Guide to [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine

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Compound of Interest

Compound Name: [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine

Cat. No.: B1345293

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For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules. The incorporation of the tetrahydropyran (THP) moiety is a strategic approach to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, a detailed representative synthesis protocol, safety information, and the role of this compound in drug discovery, particularly in the context of kinase inhibitors.

Chemical and Physical Properties

[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a primary amine featuring a phenyl ring substituted with a tetrahydropyran ether linkage. While specific experimental data for this compound is not widely published, its properties can be inferred from available data on closely related structures and computational predictions.

Table 1: General Properties

Property	Value	Source
CAS Number	864266-61-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[1] [2]
Molecular Weight	207.27 g/mol	[1] [2]
IUPAC Name	[4-(oxan-4-yloxy)phenyl]methanamine	[1]
Synonyms	(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine	[1]

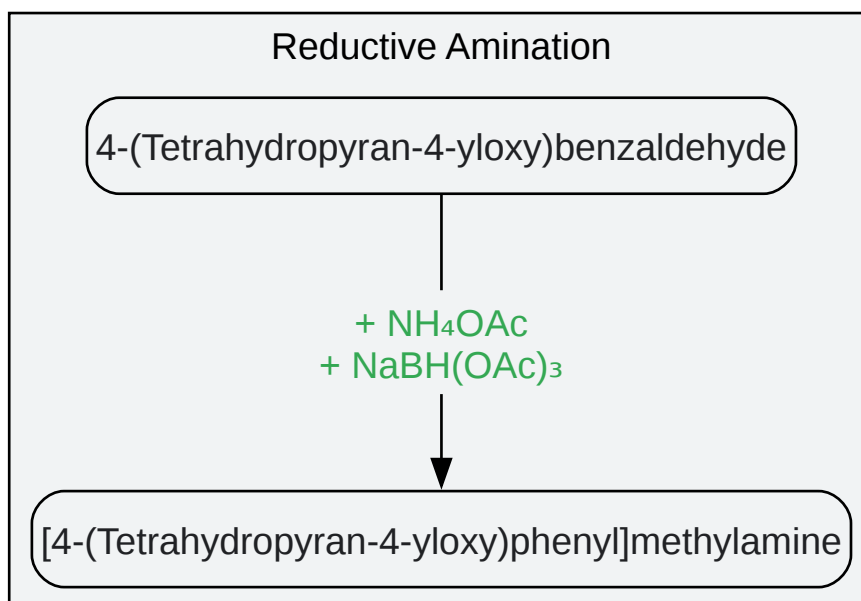
Table 2: Physicochemical Properties (Predicted and Inferred)

Property	Value	Notes
Boiling Point	~340-360 °C (Predicted)	Based on similar structures. The hydrochloride salt is also available. [3]
Solubility	Enhanced water solubility	The cyclic ether moiety generally improves aqueous solubility compared to analogous alkyl or cycloalkyl groups. [4]
Appearance	Likely a liquid or low-melting solid at room temperature	Based on related compounds.

Synthesis

The most common and efficient method for the synthesis of **[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine** is the reductive amination of the corresponding aldehyde, 4-(Tetrahydropyran-4-yloxy)benzaldehyde. This starting material is commercially available. The reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the primary amine.

General Reaction Scheme



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Caption: General scheme for the synthesis via reductive amination.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes.^{[5][6]}

Materials:

- 4-(Tetrahydropyran-4-yloxy)benzaldehyde
- Ammonium acetate (NH₄OAc)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for extraction and purification

Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) and the chosen solvent (DCM or DCE).
- **Imine Formation:** Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. The reaction is typically exothermic, and the temperature should be monitored.
- **Reaction Monitoring:** Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO_3 solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure **[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine**.

Table 3: Summary of Reaction Parameters

Parameter	Condition/Value	Notes
Starting Material	4-(Tetrahydropyran-4-yloxy)benzaldehyde	Commercially available.
Amine Source	Ammonium Acetate	A large excess drives the equilibrium towards imine formation.
Reducing Agent	Sodium triacetoxyborohydride	A mild and selective reagent for reductive aminations.[5]
Solvent	Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)	Anhydrous conditions are preferred.
Stoichiometry	Aldehyde: 1 eq, NH ₄ OAc: 5-10 eq, NaBH(OAc) ₃ : 1.5-2 eq	-
Temperature	Room Temperature	Mild conditions are generally sufficient.
Reaction Time	12-24 hours	Monitor by TLC or LC-MS.

Safety and Handling

A specific Safety Data Sheet (SDS) for **[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine** is not readily available. However, based on the functional groups present and data for similar compounds, the following precautions should be taken:

- **General Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Flammability:** While not expected to be highly flammable, keep away from open flames and sources of ignition.
- **Toxicity:** The toxicological properties have not been fully investigated. Handle with care as with any research chemical.
- **Storage:** Store in a tightly sealed container in a cool, dry place.

Applications in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry. Its inclusion in drug candidates can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, the ether oxygen can act as a hydrogen bond acceptor, and the THP ring is generally more resistant to metabolic degradation than more lipophilic carbocycles.

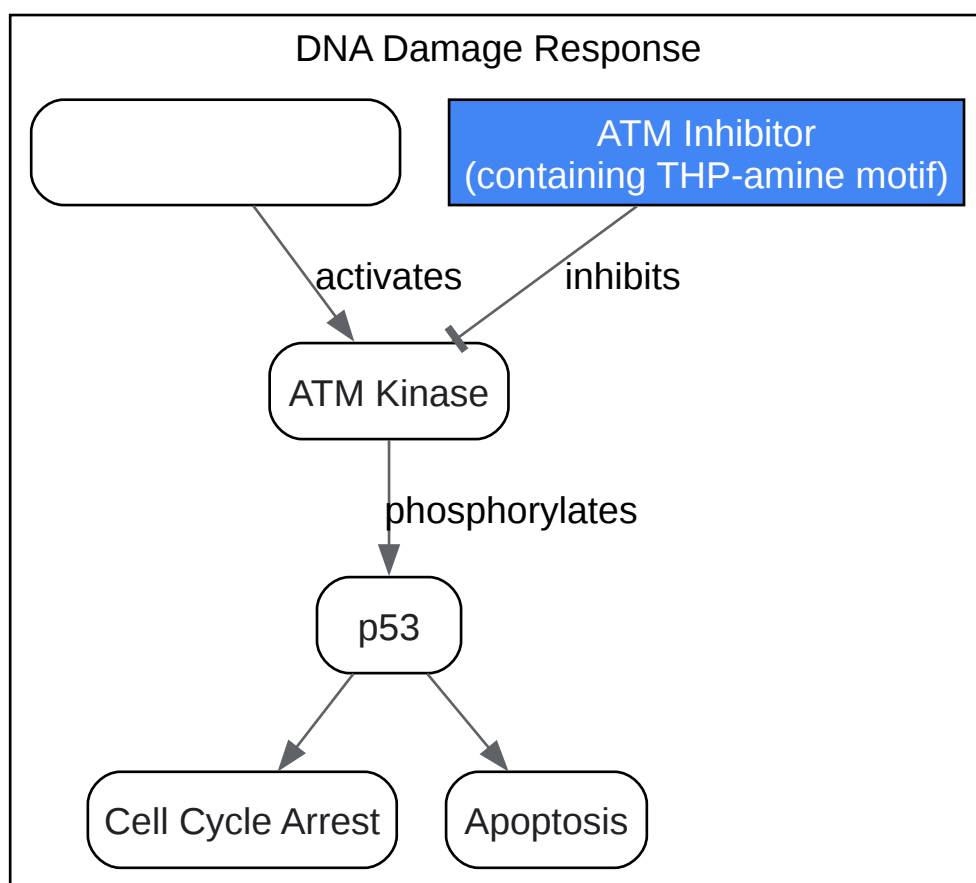
Role as a Bioisostere

The THP ring is often used as a bioisosteric replacement for cyclohexane or piperidine rings to enhance aqueous solubility and modulate lipophilicity.

Kinase Inhibitors

The **[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine** moiety is a key structural element in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer.

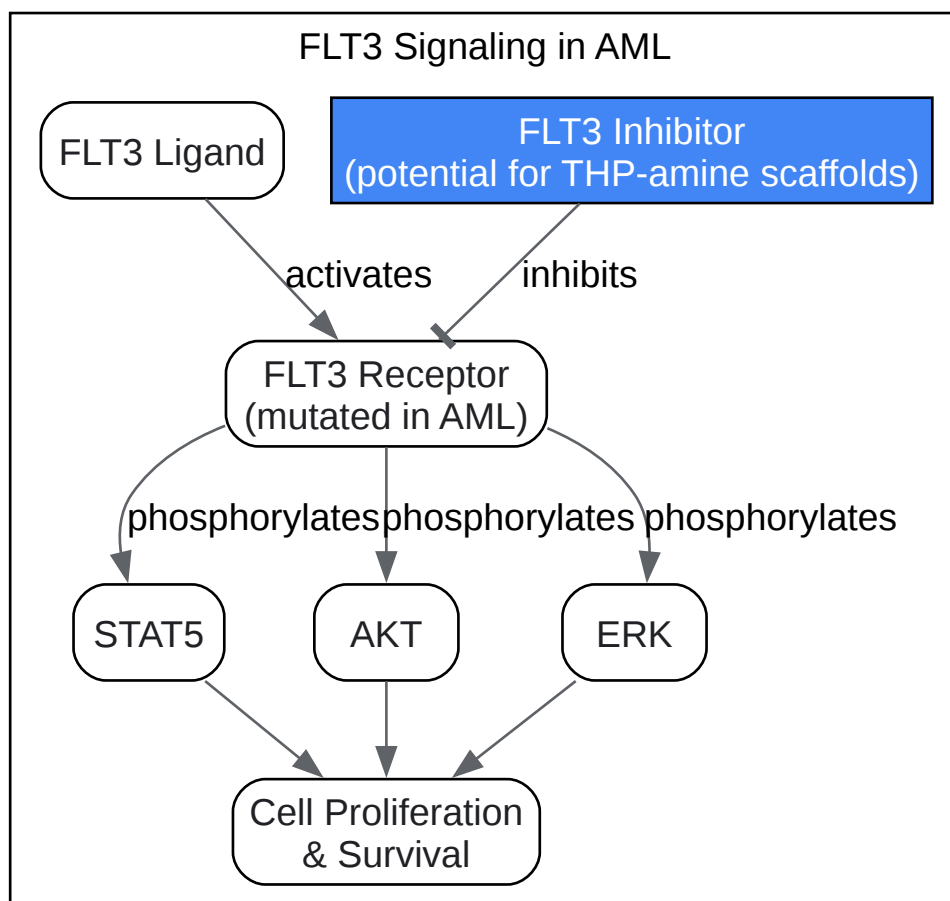
ATM Kinase Inhibition: The THP-amine motif is found in potent and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical enzyme in the DNA damage response (DDR) pathway. Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy.



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Caption: Role of ATM kinase inhibitors in the DNA damage response pathway.

FLT3 Kinase Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer therapy, particularly for acute myeloid leukemia (AML). The structural motif of the title compound is relevant to the development of FLT3 inhibitors. These inhibitors block the signaling cascade that promotes cancer cell proliferation and survival.



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References

- 1. [4-(Tetrahydropyran-4-yloxy)phenyl]methylanine | C₁₂H₁₇NO₂ | CID 24229525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. [4-(Tetrahydropyran-4-yloxy)phenyl]methylanine hydrochlori... [cymitquimica.com]
- 4. 4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester | 1154935-15-5 | Benchchem [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. organicreactions.org [organicreactions.org]
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